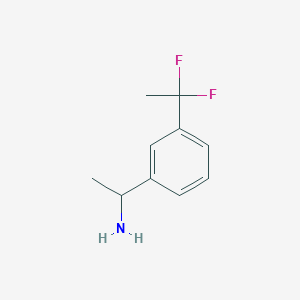

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine

描述

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a phenyl ring substituted at the 3-position with a 1,1-difluoroethyl group (–CF$2$CH$3$) and an ethylamine (–CH$2$NH$2$) group. The difluoroethyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and metabolic stability.

属性

IUPAC Name |

1-[3-(1,1-difluoroethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRKMMWZACSMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(C)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This compound features a difluoroethyl group attached to a phenyl ring, and its unique structural characteristics may influence its interaction with biological systems.

The molecular formula of this compound is C11H14F2N, indicating the presence of two fluorine atoms which enhance lipophilicity and metabolic stability. These properties are crucial for its potential applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethyl group may enhance binding affinity to enzymes or receptors, modulating metabolic pathways. Research indicates that fluorinated compounds often exhibit unique biological activities due to the influence of fluorine on molecular interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, including MCF7 and MDA-MB-231 breast cancer cells. In vitro assays have demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression. The compound's ability to modulate enzyme activity could be linked to its structural features that promote favorable interactions with target proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluorophenyl)ethan-1-one | Contains a single fluorine atom | Less lipophilic than the difluoroethyl derivative |

| 2',3',4',5',6'-Pentafluoroacetophenone | Multiple fluorine substitutions | Higher lipophilicity and potential bioactivity |

| 4'-Bromo-3'-fluoroacetophenone | Bromine and fluorine substitutions | Different electronic properties affecting reactivity |

| 2',3'-Difluoroacetophenone | Two fluorine atoms on adjacent carbons | Enhanced metabolic stability compared to non-fluorinated variants |

This table highlights how the presence of multiple fluorine atoms in this compound contributes to its distinct biological activity compared to other compounds.

Case Studies

Several case studies have documented the effects of this compound in preclinical models. For instance, one study reported that treatment with this compound resulted in a marked reduction in tumor growth in xenograft models of breast cancer. The study indicated that the compound not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

科学研究应用

The compound has garnered attention for its potential biological activity, particularly in the following areas:

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells such as MCF7 and MDA-MB-231. In vitro assays have shown significant cytotoxicity, with IC50 values in the low micromolar range, indicating its potential as an anticancer agent.

Enzyme Inhibition

Research suggests that 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine may serve as an inhibitor of specific enzymes involved in cancer progression. The structural characteristics of the compound facilitate favorable interactions with target proteins, potentially modulating metabolic pathways critical for tumor growth.

Case Studies

Several case studies have documented the effects of this compound in preclinical models. Notably:

- A study demonstrated that treatment with this compound resulted in a marked reduction in tumor growth in xenograft models of breast cancer. The findings indicated that the compound not only inhibited tumor cell proliferation but also induced apoptosis through caspase activation pathways.

Potential Applications in Drug Development

The unique properties of this compound make it a promising candidate for further investigation in drug development. Its ability to modulate enzyme activity and interact with various molecular targets positions it as a potential therapeutic agent for conditions such as cancer and possibly other diseases influenced by metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine

- Structure : Adds a 2-fluoro substituent to the phenyl ring.

- The (R)-enantiomer highlights stereochemical considerations in activity ().

- Applications : Likely explored in enantioselective drug development.

1-[3-(Difluoromethoxy)phenyl]ethan-1-amine

- Structure : Replaces –CF$2$CH$3$ with –OCF$_2$H .

- Impact : The difluoromethoxy group is less sterically bulky but introduces hydrolytic lability compared to –CF$2$CH$3$.

- Molecular Weight: 187.19 g/mol (C$9$H${11}$F$_2$NO) vs. ~191.2 g/mol for the main compound.

- Applications: Potential intermediate in agrochemicals or pharmaceuticals ().

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine

Non-Aromatic Analogues

1-(3,3-Difluorocyclopentyl)ethan-1-amine

Functional Group Modifications

1-(4-Chlorophenyl)-N,N,N-trimethylethan-1-aminium trifluoromethanesulfonate

Key Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Properties |

|---|---|---|---|---|

| 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine | C${10}$H${12}$F$_2$N | ~191.2 | –CF$2$CH$3$ | High lipophilicity, metabolic stability |

| 1-[3-(Difluoromethoxy)phenyl]ethan-1-amine | C$9$H${11}$F$_2$NO | 187.19 | –OCF$_2$H | Moderate stability, hydrolytic sensitivity |

| 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine | C${11}$H${13}$N$_3$ | 187.24 | Pyrazole | Hydrogen-bonding capability |

| (R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine | C${10}$H${11}$F$_3$N | ~209.2 | –CF$2$CH$3$, 2-F | Stereospecific interactions |

准备方法

Key Reaction Types and Conditions

Detailed Synthetic Protocol Example

Step 1: Difluoromethylation of Aryl Halide

Aryl iodide (e.g., 3-iodobenzene derivative) is reacted with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate in the presence of a palladium catalyst. This step yields α-aryl-α,α-difluoroacetate intermediates. The reaction is typically carried out under inert atmosphere at elevated temperatures (e.g., 80–120 °C) for several hours.

Step 2: Hydrolysis and Decarboxylation

The ester intermediate undergoes hydrolysis using aqueous acid or base to yield the corresponding acid, which is then subjected to thermal decarboxylation at high temperatures (above 150 °C). This step is more efficient for electron-deficient aryl substrates.

Step 3: Amination

The difluoroethyl-substituted aryl intermediate is reacted with chiral amines such as (R)-1-phenylethylamine. The reaction can be catalyzed or proceed under reflux in solvents like ethanol or dichloromethane. The final product is often isolated as its hydrochloride salt by treatment with HCl in diethyl ether, yielding a crystalline solid with high enantiomeric purity.

Industrial Scale Preparation

Industrial methods optimize the above laboratory routes by:

- Employing continuous flow reactors for precise temperature and time control.

- Utilizing efficient purification techniques such as crystallization and chromatography.

- Implementing stringent quality control to ensure enantiomeric purity and batch-to-batch consistency.

- Using greener solvents and reagents where possible to reduce environmental impact.

Research Findings and Innovations

Recent research has focused on:

- Late-stage difluoromethylation: New catalytic systems enable direct difluoromethylation of arenes, reducing the number of steps and improving yields.

- Metal-free synthesis approaches: Some protocols use metal-free conditions for selective fluorination and amination, enhancing safety and scalability.

- Chiral amine synthesis: Advances in asymmetric synthesis allow direct access to enantiomerically enriched 1-(3-(1,1-difluoroethyl)phenyl)ethan-1-amine hydrochloride, critical for pharmaceutical applications.

- Solubility and formulation studies: Detailed solvent systems and stock solution preparations have been developed to facilitate biological and chemical research applications.

Data Table Summarizing Preparation Methods

常见问题

Q. What are the optimal synthetic routes for 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine?

- Methodological Answer : Reductive amination is a common approach for synthesizing primary amines. For example, a protocol using Ti(OiPr)₄ as a Lewis catalyst and NaBH₄ as a reducing agent in 1,2-dichloroethane (DCE) solvent has been effective for analogous amine syntheses . Catalytic hydrogenation of nitriles or imines using Pd/C under H₂ atmosphere is another viable route, as demonstrated in the reduction of azides to amines . Optimization should include solvent choice, reaction time (typically 12–24 hours), and stoichiometric ratios of reagents.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) are critical. For fluorinated compounds, ¹⁹F NMR is essential to confirm the presence and configuration of difluoroethyl groups . Reverse-phase UPLC with UV detection (e.g., at 220 nm) can resolve impurities and diastereomers, as shown in impurity profiling studies for structurally similar amines .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use gloveboxes for air-sensitive steps and avoid skin contact by wearing nitrile gloves, lab coats, and goggles .

- Work in a well-ventilated fume hood due to potential volatility.

- Dispose of waste via certified biological waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity in catalysis?

- Methodological Answer : The electron-withdrawing nature of the 1,1-difluoroethyl group increases electrophilicity at the amine center, enhancing its utility in nucleophilic reactions. Comparative studies using analogs (e.g., 2,2,3,3,3-pentafluoropropyl derivatives) show that fluorine substitution stabilizes transition states in cross-coupling reactions . Computational modeling (DFT) can predict electronic effects on reaction pathways.

Q. What strategies mitigate byproduct formation during scale-up?

- Methodological Answer :

- Impurity Mapping : Use UPLC with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% TFA in water/acetonitrile) to identify regioisomers or diastereomers .

- Process Optimization : Adjust reaction temperature (e.g., 0–5°C for exothermic steps) and employ scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. How can the compound’s stability under physiological conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 4–9) at 40°C for 14 days. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., difluoroacetic acid). For oxidative stability, expose the compound to H₂O₂ or Fenton’s reagent and track peroxide-mediated decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。